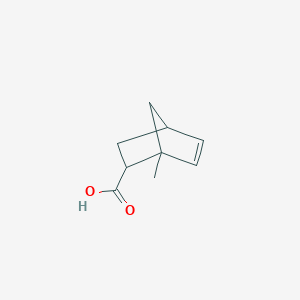

Methyl-5-norbornene-2-carboxylic acid

Description

Methyl-5-norbornene-2-carboxylic acid (MNBC, methyl ester of 5-norbornene-2-carboxylic acid) is a bicyclic compound with the molecular formula C₉H₁₂O₂ (molecular weight: 152.19 g/mol) . It is synthesized via Diels-Alder cycloaddition, typically yielding a mixture of endo and exo stereoisomers. The compound is notable for its applications in pharmaceuticals (e.g., serotoninergic ligands) and polymer chemistry, particularly as a monomer for ring-opening metathesis polymerization (ROMP) . Its stereoisomerism significantly influences reactivity, with the exo isomer showing higher ROMP activity and reduced side reactions (e.g., lactonization in photoresist synthesis) .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H12O2/c1-9-3-2-6(5-9)4-7(9)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11) |

InChI Key |

MZCFNSAAYVFCKY-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC(CC1C(=O)O)C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Pharmaceuticals

Methyl-5-norbornene-2-carboxylic acid and its derivatives serve as intermediates in the synthesis of pharmaceutical compounds. They are particularly useful in developing drugs that require specific stereochemical configurations. For example, the synthesis of new anti-cancer agents has been reported using this compound as a precursor .

Polymer Production

Methyl-5-norbornene-2-carboxylic acid is utilized in the production of various polymers, including:

- Resist Polymers : It serves as a raw material for resist polymers used in photolithography, which are critical for semiconductor manufacturing. These polymers exhibit excellent thermal stability and low moisture absorption properties .

- Polyurethanes : The compound can be transformed into polyurethanes by reacting with polyols and polyisocyanates, leading to materials with desirable mechanical properties suitable for coatings and adhesives .

Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives due to its ability to enhance adhesion properties and durability. Its use in epoxy resins as a curing agent has been documented, contributing to the development of high-performance coatings .

Synthesis and Application in Drug Development

A study highlighted the efficient synthesis of exo-5-norbornene-2-carboxylic acid using sodium tert-butoxide for isomerization, which resulted in high yields of the desired stereoisomer. This method demonstrated potential for scaling up the production of pharmaceutical intermediates .

Use in High-Performance Polymers

Research on the polymerization of methyl-5-norbornene-2-carboxylate indicated that it can lead to high molecular weight polymers with excellent mechanical properties. These polymers are being explored for applications in automotive and aerospace industries due to their lightweight and robust nature .

Comparison with Similar Compounds

Structural and Stereochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

Table 2: Reactivity Comparison

Key Findings :

- MNBC’s exo isomer is preferred for ROMP due to faster initiation and reduced side reactions compared to endo .

- Hydrolysis selectivity: Excess water during MNBC hydrolysis favors endo -acid, while controlled conditions (equimolar H₂O, strong base) enhance exo -acid yield .

Critical Analysis of Stereoisomer Challenges

- Separation Difficulty : Isomers of MNBC and its acid derivative require silica gel chromatography and crystallization for purification .

- Cost vs. Yield: Exo-selective synthesis via Diels-Alder reactions often requires expensive catalysts (e.g., chiral antibodies), making isomer separation more economical .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl-5-norbornene-2-carboxylic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Diels-Alder reactions using norbornene derivatives and methyl acrylate, followed by hydrolysis and purification. Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DCM) to favor cycloaddition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >95% purity. NMR (¹H/¹³C) and FT-IR verify structural integrity .

Q. What safety measures are critical when handling Methyl-5-norbornene-2-carboxylic acid in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and ignition sources .

Q. How can researchers confirm the structural identity of Methyl-5-norbornene-2-carboxylic acid experimentally?

- Analytical Methods :

- NMR Spectroscopy : Compare ¹H NMR peaks (e.g., norbornene protons at δ 5.5–6.2 ppm, carboxylic acid proton at δ 12–13 ppm) with literature data .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry, particularly for isomer mixtures (endo/exo) .

Advanced Research Questions

Q. How do endo/exo isomer ratios impact the reactivity of Methyl-5-norbornene-2-carboxylic acid in ring-opening metathesis polymerization (ROMP)?

- Methodology :

- Isomer Separation : Use preparative HPLC (chiral columns) or fractional crystallization to isolate isomers. Monitor ratios via ¹H NMR (distinct coupling constants for endo vs. exo) .

- Reactivity Analysis : Conduct ROMP with Grubbs catalyst; track kinetics via in-situ FT-IR or GPC. Exo isomers often exhibit faster initiation due to steric accessibility .

Q. What mechanistic insights can computational modeling provide for the acid-catalyzed hydrolysis of Methyl-5-norbornene-2-carboxylic acid derivatives?

- Approach :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-determining steps (e.g., protonation of the ester group).

- Solvent Effects : Simulate polar aprotic vs. protic solvents to predict hydrolysis rates. Correlate with experimental kinetic data (UV-Vis monitoring at 240 nm) .

Q. How should researchers address contradictions in reported reaction yields for norbornene-based carboxylation reactions?

- Resolution Strategy :

- Systematic Review : Compare reaction conditions (catalyst loading, solvent, temperature) across studies. Use meta-analysis tools to identify outliers .

- Reproducibility Checks : Replicate key experiments with controlled variables (e.g., moisture levels, inert atmosphere). Validate via inter-laboratory collaborations .

- Data Triangulation : Cross-reference NMR, LC-MS, and elemental analysis to confirm yield accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.